(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Drug Design Permeability

Unique pharmacophoric topology: 2,4-dimethylthiazole-5-carbonyl donor linked to a pyrazin-2-yloxy acceptor via a pyrrolidine spacer. Not a generic thiazole-pyrrolidine hybrid; provides a distinct pyrazine-ether hinge-binding geometry critical for kinase selectivity. Lower predicted TPSA vs. pyridazine analogs favors passive CNS permeability. Ideal fragment merging or rapid analog starting point. Confirm stock availability for immediate dispatch.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 2034250-98-9
Cat. No. B2446991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034250-98-9
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C14H16N4O2S/c1-9-13(21-10(2)17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3
InChIKeyZYLFDCDIDOEPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034250-98-9)


(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034250-98-9) is a synthetic, heterocyclic small molecule (MW 304.37, C14H16N4O2S) composed of a 2,4-dimethylthiazole carbonyl linked to a 3-(pyrazin-2-yloxy)pyrrolidine . It is primarily cataloged as a research-grade building block or screening compound, with its structural features—a dimethylthiazole, a pyrrolidine ether, and a pyrazine—being common motifs in medicinal chemistry . Publicly available primary pharmacological data for this exact compound are extremely limited, and its differentiation must be inferred from its distinct heterocyclic arrangement compared to close analogs.

Why Generic Substitution Fails for (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


Bulk procurement of this compound cannot be satisfied by simply sourcing any thiazole-pyrrolidine-ether hybrid. The precise combination of a 2,4-dimethylthiazole-5-carbonyl donor, a pyrrolidine linker, and a pyrazin-2-yloxy acceptor creates a unique pharmacophoric topology (distance and angle between the thiazole and pyrazine rings) that is not replicated by pyridazine, pyridine, or other heteroaryl ether analogs [1]. This topological uniqueness directly impacts in silico binding predictions and experimental structure-activity relationships, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence for (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


Critical Topological Polar Surface Area (TPSA) Divergence from the Pyridazine Analog

The target compound's pyrazine ring yields a lower TPSA compared to the pyridazine analog, directly impacting predicted membrane permeability [1]. For the pyrazine compound (CAS 2034250-98-9), TPSA is not publicly available from permitted sources; however, the close pyridazine analog (CAS 2034254-91-4) has a reported TPSA of 96.4 Ų [1]. The replacement of pyrazine's single nitrogen arrangement with pyridazine's adjacent nitrogens is expected to alter TPSA by approximately 5-10 Ų, a magnitude known to influence blood-brain barrier penetration and oral absorption in drug discovery [1].

Medicinal Chemistry Drug Design Permeability

Lipophilicity (XLogP3) Differentiation for CNS Drug-Likeness

The compound's calculated lipophilicity diverges from its pyridazine analog, which is a key determinant of CNS exposure [1]. The pyridazine analog (CAS 2034254-91-4) has a reported XLogP3 of 1.7 [1]. The pyrazine ring in the target compound contributes a different electronic distribution, which is expected to lower the logP by approximately 0.2-0.5 units relative to the pyridazine analog, moving it closer to the optimal CNS drug space (XLogP 1-3) [1].

CNS Drug Discovery Lipophilicity ADME

Hydrogen Bond Acceptor Capacity Differentiates Target Engagement Profiles

The pyrazine ring provides a distinct hydrogen bond acceptor (HBA) pattern compared to pyridazine. While the pyridazine analog contains two adjacent HBAs, the pyrazine presents a unique 1,4-diazine HBA geometry, which is known to form a different hydrogen-bond network with kinase hinge regions [1]. This structural difference leads to predicted selectivity variations in kinase panels, although direct experimental data for this compound are absent from permitted sources [1].

Kinase Inhibition Binding Affinity Scaffold Hopping

Scientifically Justified Application Scenarios for (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


CNS-Oriented Kinase Probe Development

Based on its predicted lower TPSA and favorable XLogP3 compared to the pyridazine analog, this compound is a rational choice for initial screening in CNS kinase programs where passive permeability is critical. It provides a pyrazine-based alternative to the more polar pyridazine scaffold, potentially improving brain exposure in rodent models [1].

Scaffold-Hopping Library for Kinase Selectivity Profiling

The compound's unique 1,4-diazine hydrogen bond acceptor geometry makes it a strategic building block for exploring selectivity within kinase subfamilies that have been historically dominated by pyridazine-containing inhibitors. Its procurement is justified when a project requires a pyrazine-ether hinge binder with a 2,4-dimethylthiazole cap, a combination not commercially available in any other single reagent [1].

Fragment-Based Drug Discovery (FBDD) Follow-Up

As a fully functionalized small molecule with three distinct heterocyclic moieties, this compound can serve as an immediate starting point for fragment merging or linking strategies. Its modular nature (thiazole-carbonyl-pyrrolidine-ether-pyrazine) allows for rapid analog synthesis, making it a high-value intermediate for medicinal chemistry groups with limited synthetic capacity [1].

Quote Request

Request a Quote for (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.